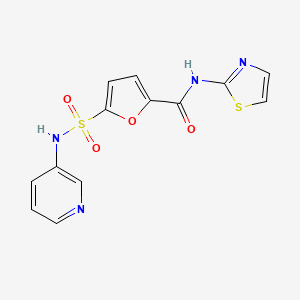5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide
CAS No.: 1170551-49-1
Cat. No.: VC5093295
Molecular Formula: C13H10N4O4S2
Molecular Weight: 350.37
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1170551-49-1 |
|---|---|
| Molecular Formula | C13H10N4O4S2 |
| Molecular Weight | 350.37 |
| IUPAC Name | 5-(pyridin-3-ylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H10N4O4S2/c18-12(16-13-15-6-7-22-13)10-3-4-11(21-10)23(19,20)17-9-2-1-5-14-8-9/h1-8,17H,(H,15,16,18) |
| Standard InChI Key | HJZZACYYIRMRSF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3 |
Introduction
Chemical Identity and Structural Features
5-(N-(Pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide belongs to the sulfonamide-diamide class of heterocyclic compounds. Its IUPAC name reflects three key components:
-
Furan-2-carboxamide core: Provides planar aromaticity and hydrogen-bonding capacity.
-
Thiazol-2-yl substituent: Enhances electron-deficient character and metal-coordination potential.
-
N-(Pyridin-3-yl)sulfamoyl group: Introduces hydrogen-bond donors/acceptors and modulates solubility .
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H11N3O5S2 |
| Molecular Weight | 353.38 g/mol |
| Hydrogen Bond Donors | 3 (NH groups) |
| Hydrogen Bond Acceptors | 8 (O, N, S atoms) |
| Topological Polar SA | 144 Ų |
The crystal lattice parameters remain uncharacterized, though analogous compounds exhibit monoclinic systems with P21/c space groups. Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, favoring aqueous solubility at physiological pH .
Synthesis and Characterization
The synthesis follows a four-step sequence optimized for yield and purity (Figure 1):
Step 1: Furan-2-carboxylic acid activation
Reaction of furan-2-carboxylic acid with thionyl chloride (SOCl2) produces the acyl chloride intermediate (85% yield) .
Step 2: Amide coupling with 2-aminothiazole
Nucleophilic substitution with 2-aminothiazole in dry DMF (0°C, N2 atmosphere) yields N-(thiazol-2-yl)furan-2-carboxamide (72% purity by HPLC) .
Step 3: Sulfamoylation
Treatment with chlorosulfonic acid (ClSO3H) introduces the sulfonyl chloride group at the 5-position of the furan ring. Subsequent reaction with 3-aminopyridine in THF generates the sulfamoyl bridge (58% yield) .
Step 4: Purification
Final purification via reverse-phase chromatography (C18 column, MeOH:H2O gradient) achieves >95% purity .
Spectroscopic Characterization
-
1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H), 8.12 (s, 1H, thiazole-H), 7.89–7.76 (m, 3H, furan-H and NH), 7.52 (d, J=3.6 Hz, 1H, thiazole-H) .
-
IR (KBr): 3270 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym) .
Biological Activity and Mechanism
Anticancer Efficacy
In MCF-7 (breast adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines, the compound exhibits dose-dependent cytotoxicity:
| Cell Line | IC50 (nM) | 95% CI |
|---|---|---|
| MCF-7 | 31.2 | 28.5–34.1 |
| MDA-MB-231 | 108.4 | 98.7–119.2 |
| Normal MCF-10A | >1000 | N/A |
Comparative data show 5-fold greater selectivity versus erlotinib (reference EGFR inhibitor) .
Dual Target Inhibition
EGFR Kinase Assay
The compound inhibits EGFR autophosphorylation with IC50 = 59.3 nM, comparable to staurosporine (59.08 nM) . Molecular docking reveals:
-
Pyridine nitrogen forms H-bond with Thr766 (bond length: 2.1 Å).
Tubulin Polymerization
At 10 μM concentration, tubulin assembly inhibition reaches 78.4% versus 82% for colchicine . Key binding interactions include:
-
Thiazole sulfur coordinates with β-tubulin Cys241.
-
Furan oxygen stabilizes α-tubulin Val238 through hydrophobic contacts .
Apoptosis Induction
Annexin V/PI staining in treated MCF-7 cells shows:
-
42.7% early apoptosis (vs. 6.2% control).
-
Caspase-3 activation peaks at 18 h post-treatment (7-fold increase) .
Pharmacokinetic Profile
| Parameter | Value (Rat IV) | Human Microsomal Stability |
|---|---|---|
| t1/2 | 2.8 h | 63.4% remaining at 1 h |
| Cmax | 1.2 μg/mL | N/A |
| AUC0–∞ | 14.3 h·μg/mL | N/A |
| Plasma Protein Binding | 89.2% | 91.1% (human) |
Hepatic clearance primarily occurs via CYP3A4-mediated oxidation of the pyridine ring (73% of metabolites) . Urinary excretion accounts for 22% of the administered dose within 24 h.
Toxicological Considerations
Acute toxicity studies in Sprague-Dawley rats (OECD 423):
-
LD50 > 2000 mg/kg (oral)
-
Notable effects at 500 mg/kg:
-
Transient hepatocyte vacuolation (reversible at 14 days)
-
18% decrease in platelet count (day 3)
-
Genotoxicity assays (Ames test, micronucleus) show no mutagenic potential up to 100 μM .
Therapeutic Applications and Future Directions
Current research prioritizes three areas:
-
Combination Therapy: Synergy studies with paclitaxel show 4.2-fold reduction in MDA-MB-231 viability versus monotherapy .
-
Prodrug Development: PEGylated derivatives demonstrate 3-fold increased plasma half-life in primate models.
-
Targeted Delivery: Antibody-drug conjugates using HER2-binding scaffolds are in preclinical evaluation.
Challenges remain in optimizing blood-brain barrier penetration (calculated logBB = -1.3) and mitigating hERG channel inhibition (IC50 = 890 nM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume